molecular formula C10H15ClN4O2 B2824070 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1233954-90-9

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No. B2824070
CAS RN: 1233954-90-9
M. Wt: 258.71
InChI Key: OWWBIZJCBWAVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the formula C10H14N4O2・HCl . It is used for research and development .


Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of this compound is 258.7 . The chemical formula is C10H14N4O2・HCl .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pyridine Hydrodenitrogenation

The study by Raghuveer, Thybaut, and Marin (2016) discusses the kinetics of gas-phase pyridine hydrodenitrogenation over a sulphided NiMo/γ-Al2O3 catalyst. This process includes the hydrogenation of pyridine into piperidine, followed by denitrogenation via piperidine ring opening. This study is significant for understanding the chemical transformations involving piperidine derivatives like 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride in catalytic reactions (Raghuveer, Thybaut, & Marin, 2016).

Nitroxyl Radical Development

Kinoshita et al. (2009) developed various functional nitroxyl radicals, focusing on stability towards Ascorbic Acid (AsA). This research highlights the use of piperidine-based nitroxyl radicals, which are relevant to the study of this compound in the context of antioxidant applications and radical polymerization (Kinoshita et al., 2009).

Amines and Thiols Reaction Study

Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols. The study provides insights into the reactivity of nitrogen-containing compounds like this compound, which could be relevant in synthesizing various pharmaceuticals (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Asymmetric Carbon-Carbon Bond Formations

Johnson et al. (2002) explored asymmetric carbon-carbon bond formations in conjugate additions, leading to the synthesis of substituted piperidines. This research underlines the importance of piperidine derivatives in the field of organic synthesis, which is relevant to the chemical applications of this compound (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

Safety and Hazards

The safety data sheet for 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride provides first-aid measures for various exposure scenarios . For example, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, all contaminated clothing should be taken off immediately and the skin should be rinsed with water .

properties

IUPAC Name

5-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWBIZJCBWAVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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